molecular formula C11H8N4 B2615743 1-(naphthalen-1-yl)-1H-tetrazole CAS No. 313535-27-2

1-(naphthalen-1-yl)-1H-tetrazole

Cat. No.: B2615743
CAS No.: 313535-27-2
M. Wt: 196.213
InChI Key: OAARHCJLFHFWNI-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-yl)-1H-tetrazole is a heterocyclic compound that features a tetrazole ring attached to a naphthalene moiety

Preparation Methods

The synthesis of 1-(naphthalen-1-yl)-1H-tetrazole typically involves the reaction of naphthalen-1-ylamine with sodium azide and triethyl orthoformate under acidic conditions. The reaction proceeds through the formation of an intermediate azide, which subsequently cyclizes to form the tetrazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(Naphthalen-1-yl)-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthalen-1-yl-tetrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of naphthalen-1-ylamine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Naphthalen-1-yl)-1H-tetrazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1-(naphthalen-1-yl)-1H-tetrazole exerts its effects involves its interaction with specific molecular targets and pathways. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The naphthalene moiety contributes to the compound’s hydrophobic interactions, enhancing its binding affinity to certain targets.

Comparison with Similar Compounds

1-(Naphthalen-1-yl)-1H-tetrazole can be compared with other similar compounds, such as:

    1-(Naphthalen-1-yl)-1H-imidazole: Similar in structure but contains an imidazole ring instead of a tetrazole ring.

    1-(Naphthalen-1-yl)-1H-pyrazole: Contains a pyrazole ring, offering different chemical reactivity and biological activity.

    1-(Naphthalen-1-yl)-1H-triazole: Features a triazole ring, which can influence its chemical and biological properties.

Properties

IUPAC Name

1-naphthalen-1-yltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c1-2-6-10-9(4-1)5-3-7-11(10)15-8-12-13-14-15/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAARHCJLFHFWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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